2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone
CAS No.: 886361-51-9
Cat. No.: VC5399122
Molecular Formula: C10H9BrCl2O3S
Molecular Weight: 360.04
* For research use only. Not for human or veterinary use.
![2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone - 886361-51-9](/images/structure/VC5399122.png)
Specification
CAS No. | 886361-51-9 |
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Molecular Formula | C10H9BrCl2O3S |
Molecular Weight | 360.04 |
IUPAC Name | 2-bromo-1-(2,3-dichloro-4-ethylsulfonylphenyl)ethanone |
Standard InChI | InChI=1S/C10H9BrCl2O3S/c1-2-17(15,16)8-4-3-6(7(14)5-11)9(12)10(8)13/h3-4H,2,5H2,1H3 |
Standard InChI Key | JWJCTECZTPRUEC-UHFFFAOYSA-N |
SMILES | CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)CBr)Cl)Cl |
Introduction
2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone is a synthetic organic compound with a molecular formula of C10H9BrCl2O3S and a molecular weight of approximately 360.05 g/mol . This compound is characterized by its complex structure, which includes bromine, dichloro, and ethylsulfonyl groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Synthesis Methods
The synthesis of 2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2,3-dichloro-4-(ethylsulfonyl)benzene using bromine or a bromine source in the presence of a catalyst.
Chemical Reactions
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Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
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Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
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Cross-Coupling Reactions: It undergoes Suzuki-Miyaura cross-coupling reactions with arylboronic acids in the presence of palladium catalysts.
Applications
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Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
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Biology: Involved in the study of biochemical pathways and enzyme interactions.
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Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Biological Activity
2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone exhibits notable biological activities:
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Antitumor Activity: Preliminary studies suggest it may inhibit tumor cell proliferation, showing significant cytotoxic effects against various cancer cell lines.
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Anti-inflammatory Properties: Demonstrated a reduction in edema comparable to standard anti-inflammatory drugs in animal models.
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Enzyme Inhibition: Reported to inhibit certain enzymes involved in metabolic pathways, which could be beneficial for developing therapeutic agents targeting metabolic disorders.
Comparative Analysis
Compound | Antitumor Activity (IC50) | Anti-inflammatory Activity |
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This Compound | Low µM | Significant |
Nintedanib | ~30 µM | Moderate |
Pirfenidone | >100 µM | Low |
This compound's biological activity is comparable to other compounds like Nintedanib and Pirfenidone, but it shows more promising antitumor and anti-inflammatory effects.
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